3-Amino-6-bromopyridine
Overview
Description
3-Amino-6-bromopyridine is a compound of interest due to its role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. This compound serves as a building block for the construction of complex molecules due to its reactive amino and bromo groups.
Synthesis Analysis
The synthesis of 3-Amino-6-bromopyridine involves multicomponent reactions (MCRs) which provide a one-step pathway to create this compound efficiently. These reactions are favorable due to their high yield and the ability to introduce functional diversity seamlessly (Sharma & Sinha, 2023).
Scientific Research Applications
Pharmaceutical Applications
- Field : Pharmaceuticals
- Application : 3-Amino-6-bromopyridine is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents, anticancer agents, and anti-inflammatory agents .
- Methods : It is used in the synthesis of GSK364735, a potent and selective inhibitor of the protein kinase RAS. The compound is also used in the synthesis of HCV NS5B polymerase inhibitors, such as Filibuvir and Dasabuvir .
- Results : These inhibitors have been shown to be effective in treating patients with chronic hepatitis C virus infection .
Agrochemical Applications
- Field : Agrochemicals
- Application : 3-Amino-6-bromopyridine is used in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides .
- Methods : It is used in the synthesis of sulfonylurea herbicides, which are widely used to control weeds in crops such as wheat, barley, and rice. The herbicides work by inhibiting the acetolactate synthase (ALS) enzyme, which is responsible for the biosynthesis of branched-chain amino acids in plants .
- Results : The compound is also used in the synthesis of insecticides, such as the neonicotinoid insecticides, which are widely used to control pests in crops such as cotton, corn, and soybeans. The insecticides work by targeting the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects, leading to paralysis and death .
Materials Science Applications
- Field : Materials Science
- Application : 3-Amino-6-bromopyridine is used in materials science applications, particularly in the synthesis of organic semiconductors .
- Methods : Organic semiconductors are a class of materials that have a wide range of applications, including in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, 3-Amino-6-bromopyridine is used in the synthesis of a series of donor-acceptor conjugated polymers .
- Results : These polymers have been shown to exhibit high charge-carrier mobility and excellent photovoltaic performance .
Synthesis of Antiviral Agents
- Field : Pharmaceuticals
- Application : 3-Amino-6-bromopyridine is used in the synthesis of antiviral agents . For instance, it is used in the synthesis of GSK364735 , a potent and selective inhibitor of the protein kinase RAS .
- Methods : The compound is also used in the synthesis of HCV NS5B polymerase inhibitors , such as Filibuvir and Dasabuvir .
- Results : These inhibitors have been shown to be effective in treating patients with chronic hepatitis C virus infection .
Synthesis of Anticancer Agents
- Field : Pharmaceuticals
- Application : 3-Amino-6-bromopyridine is used in the synthesis of anticancer agents . For example, it is used in the synthesis of TAK-659 , a selective inhibitor of spleen tyrosine kinase (SYK), which is being developed for the treatment of B-cell malignancies .
- Methods : It is also used in the synthesis of GSK2830371 , a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is being developed for the treatment of various types of cancer .
- Results : These inhibitors have shown promising results in preclinical and clinical trials .
Synthesis of Anti-inflammatory Agents
- Field : Pharmaceuticals
- Application : 3-Amino-6-bromopyridine is used in the synthesis of anti-inflammatory agents .
- Methods : The specific methods of application or experimental procedures are proprietary and may vary depending on the specific anti-inflammatory agent being synthesized .
- Results : The results or outcomes obtained are proprietary and may vary depending on the specific anti-inflammatory agent being synthesized .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
6-bromopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHKRYHULUJQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349069 | |
Record name | 3-Amino-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromopyridine | |
CAS RN |
13534-97-9 | |
Record name | 5-Amino-2-bromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13534-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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